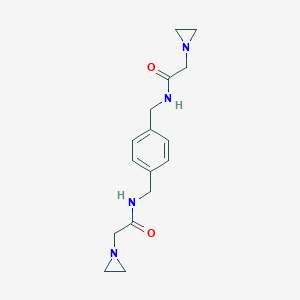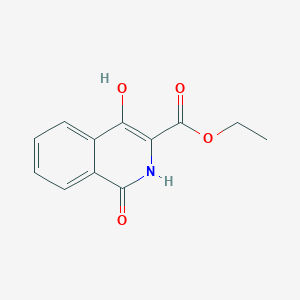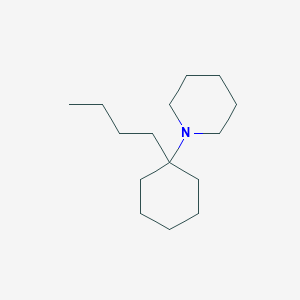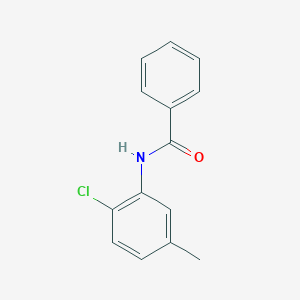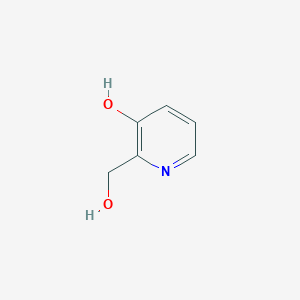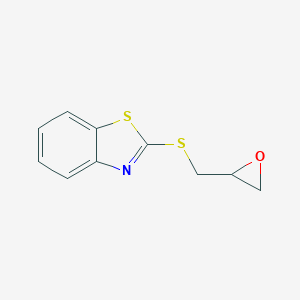![molecular formula C18H16Cl4O2 B082974 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol CAS No. 13168-35-9](/img/structure/B82974.png)
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1974. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.
作用機序
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 is a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in peripheral tissues, including immune cells. Activation of these receptors leads to a range of effects, including pain relief, anti-inflammatory effects, and modulation of immune function.
生化学的および生理学的効果
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been shown to have a range of biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of pain, and has been studied for its potential use in the treatment of chronic pain. Additionally, 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis. 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has also been shown to have anti-tumor effects, and has been studied for its potential use in the treatment of various types of cancer.
実験室実験の利点と制限
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has several advantages as a tool in laboratory experiments. It is a potent agonist of the cannabinoid receptors, and has been extensively studied for its effects on various physiological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are also limitations to its use. 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids. Additionally, it has been shown to have potential side effects, including changes in blood pressure and heart rate.
将来の方向性
There are several potential future directions for research on 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940. One area of interest is its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, there is ongoing research into the use of 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 as a tool in the study of the endocannabinoid system and its role in various physiological processes. Finally, there is ongoing research into the development of synthetic cannabinoids with improved therapeutic profiles, including reduced side effects and improved efficacy.
合成法
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 can be synthesized using several methods, including the reaction of 4-chloro-3-methylphenol with cyclohexanone in the presence of sodium hydroxide and the reaction of 3,5-dichloro-4-hydroxybenzoyl chloride with cyclohexanone in the presence of triethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been studied for its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.
特性
CAS番号 |
13168-35-9 |
|---|---|
製品名 |
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol |
分子式 |
C18H16Cl4O2 |
分子量 |
406.1 g/mol |
IUPAC名 |
2,6-dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H16Cl4O2/c19-12-6-10(7-13(20)16(12)23)18(4-2-1-3-5-18)11-8-14(21)17(24)15(22)9-11/h6-9,23-24H,1-5H2 |
InChIキー |
ANLICCDGDIUHJE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC(=C(C(=C3)Cl)O)Cl |
正規SMILES |
C1CCC(CC1)(C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC(=C(C(=C3)Cl)O)Cl |
その他のCAS番号 |
13168-35-9 |
同義語 |
2,6-dichloro-4-[1-(3,5-dichloro-4-hydroxy-phenyl)cyclohexyl]phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



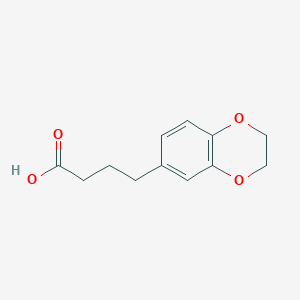
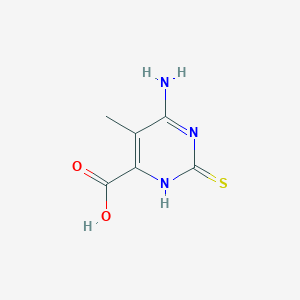

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
